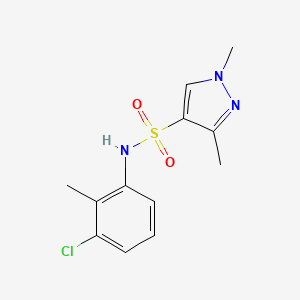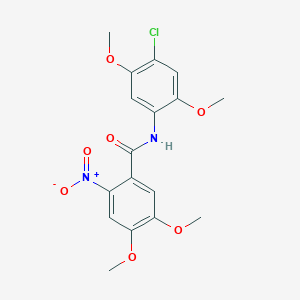
N-(2-acetyl-1-amino-3-oxo-1-buten-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetyl-1-amino-3-oxo-1-buten-1-yl)benzamide, commonly known as AOB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. AOB belongs to the class of N-acyl amino acid derivatives and possesses a unique structural feature that makes it a potential drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of AOB is not fully understood. However, it has been suggested that AOB exerts its antimicrobial activity by inhibiting bacterial cell wall synthesis. AOB has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. AOB's anti-inflammatory and antioxidant properties are attributed to its ability to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
AOB has been shown to have a low toxicity profile and is well-tolerated in animal models. AOB has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. AOB has also been found to reduce oxidative stress and lipid peroxidation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of AOB is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial infections. AOB's anticancer activity and anti-inflammatory and antioxidant properties also make it a promising drug candidate for the treatment of cancer and inflammatory diseases. However, the limitations of AOB include its low solubility and stability, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of AOB. One direction is to improve the stability and solubility of AOB to enhance its bioavailability and efficacy. Another direction is to investigate the potential of AOB as a combination therapy with other drugs for the treatment of cancer and infectious diseases. Moreover, further studies are needed to elucidate the mechanism of action of AOB and its potential toxicity profile. Overall, AOB has the potential to be a valuable drug candidate for various diseases, and further research is warranted to explore its therapeutic applications.
Méthodes De Synthèse
The synthesis of AOB involves the reaction of 2-acetyl-1-amino-3-oxo-1-buten-1-yl with benzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product, AOB. The purity and yield of AOB can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
AOB has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. AOB has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, AOB has been found to induce apoptosis in cancer cells and suppress tumor growth in animal models. AOB also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-[(E)-2-acetyl-1-amino-3-hydroxybut-2-enylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)11(9(2)17)12(14)15-13(18)10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H2,14,15,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLOZTSAKUTYDM-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=NC(=O)C1=CC=CC=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=NC(=O)C1=CC=CC=C1)N)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1-amino-3-oxobut-1-en-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)

![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)

![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)
![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)
![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)

![N~2~-acetyl-N~1~-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)glycinamide](/img/structure/B6055696.png)